![molecular formula C14H8Cl2N2 B1679308 rg14620 CAS No. 136831-49-7](/img/structure/B1679308.png)
rg14620
概要
説明
RG-14620は、チロホスチンRG-14620としても知られており、上皮成長因子受容体(EGFR)の阻害剤として機能する化合物です。これは、チロシンキナーゼを阻害するように設計された合成化合物であるチロホスチンファミリーに属しています。 RG-14620は、特にがん研究の文脈において、その潜在的な抗増殖効果について研究されてきました .
科学的研究の応用
Tyrphostin RG14620 is a synthetic tyrosine kinase inhibitor that has shown potential in overcoming chemoresistance in drug-resistant tumors . Research indicates it can reverse multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) drug transporter ABCG2 .
Scientific Research Applications
Modulation of ABCG2
Tyrphostin this compound is a modulator of ABCG2, an ABC transporter associated with multidrug resistance in cancer chemotherapy . Studies have shown that it can reverse ABCG2-mediated drug resistance by directly inhibiting the transport function of the ABCG2 protein .
- Inhibition of transport activity Tyrphostin this compound increases the accumulation of the fluorescent substrate pheophorbide A in ABCG2-transfected cells, showing its selectivity for ABCG2 relative to ABCB1 and ABCC1 transporters .
- Reversal of drug resistance At non-toxic concentrations, tyrphostin this compound has been found to restore the sensitivity of ABCG2-overexpressing cancer cells to mitoxantrone and topotecan .
Combination Therapy
Co-administration of tyrphostin this compound with other therapeutic agents has demonstrated effective combination regimens in inhibiting cancer cell growth .
- Ovarian cancer Tyrphostin this compound and retinoids act cooperatively in inhibiting the growth of ovarian cancer cells .
- Endometrial cancer Combination therapy of paclitaxel, tyrphostin this compound, and an mTOR inhibitor synergistically promotes cell death in endometrial cancer cells .
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Tyrphostin this compound inhibits the activity of epidermal growth factor (EGF) receptor kinase .
- It has an IC50 value of 3 μM in HT-22 cells .
- It suppresses EGF-stimulated cancer cell proliferation in vitro and tumor growth in vivo .
Data Table: Reversal of Drug Resistance by Tyrphostin this compound
Cell Line | Drug | Concentration of Tyrphostin this compound | Fold-Reversal |
---|---|---|---|
S1-M1-80 (colon) | Topotecan | 2 μM | ~41 |
S1-M1-80 (colon) | Mitoxantrone | 2 μM | ~47 |
H460-MX20 (lung) | Topotecan | 2 μM | ~6 |
H460-MX20 (lung) | Mitoxantrone | 2 μM | ~7 |
FR value corresponds to the extent of reversal of multidrug-resistant cells to a particular chemotherapeutic agent by a modulator .
Case Studies
- Multidrug-resistant cancer cell lines Tyrphostin this compound enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells .
- In vivo tumor growth Tyrphostin RG-14620 suppressed not only EGF-stimulated cancer cell proliferation in vitro but also tumor growth in nude mice .
作用機序
RG-14620は、上皮成長因子受容体(EGFR)キナーゼ活性を阻害することによってその効果を発揮します。それは受容体のATP結合部位に結合し、受容体と下流のシグナル伝達タンパク質上のチロシン残基のリン酸化を阻止します。 この阻害は、細胞増殖と生存に関与するシグナル伝達経路を混乱させ、細胞増殖の抑制とアポトーシスの増加につながります .
類似の化合物との比較
類似の化合物
RG-13022: EGFRに対する同様の阻害効果を持つ別のチロホスチン化合物です。
ラパチニブ: 乳がんの治療に使用される、EGFRとHER2のデュアル阻害剤です。
ゲフィチニブ: 非小細胞肺がんの治療に使用されるEGFR阻害剤
独自性
RG-14620は、EGFRに対する特定の結合親和性と阻害効力においてユニークです。 他の阻害剤とは異なり、それは高い選択性を示すことが示されており、研究と潜在的な治療への応用において貴重なツールとなっています .
生化学分析
Biochemical Properties
RG14620 interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . It enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . This compound is selective to ABCG2 relative to ABCB1 and ABCC1 . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . It has also been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the ABCG2 transporter . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 . This interaction leads to enhanced drug-induced apoptosis and restored chemosensitivity in ABCG2-overexpressing multidrug-resistant cancer cells .
準備方法
合成経路と反応条件
RG-14620の合成は、塩基の存在下で3,5-ジクロロベンズアルデヒドと3-ピリジンアセトニトリルの反応を含みます。 反応は通常、穏やかな条件下で行われ、生成物は再結晶によって精製されます .
工業的製造方法
RG-14620の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室環境と同じ基本的な反応を用いた大規模合成を含みます。 このプロセスは、収率と純度を最適化するために、多くの場合、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます .
化学反応の分析
反応の種類
RG-14620は、以下を含むいくつかの種類の化学反応を起こします。
酸化: RG-14620は、特定の条件下で酸化され、さまざまな酸化誘導体の生成につながります。
還元: この化合物は還元反応を起こすこともできますが、これはあまり研究されていません。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン誘導体の形成につながる可能性があり、置換反応はさまざまな置換芳香族化合物を生成する可能性があります .
科学研究への応用
RG-14620は、以下を含む幅広い科学研究への応用があります。
化学: タンパク質チロシンキナーゼの阻害の研究ツールとして使用されます。
生物学: 細胞増殖とアポトーシスへの影響について調査されています。
医学: EGFRを阻害する能力により、がん治療のための潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
RG-13022: Another tyrphostin compound with similar inhibitory effects on EGFR.
Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer
Uniqueness
RG-14620 is unique in its specific binding affinity and inhibitory potency towards EGFR. Unlike some other inhibitors, it has been shown to have a high degree of selectivity, making it a valuable tool in research and potential therapeutic applications .
生物活性
Tyrphostin RG 14620 is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase and has garnered attention for its potential in overcoming multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and implications for therapeutic applications.
Tyrphostin RG 14620 functions primarily as a selective modulator of the ABCG2 transporter, which is implicated in drug resistance mechanisms in cancer cells. Research indicates that RG 14620 enhances drug-induced apoptosis and restores chemosensitivity to drugs that are substrates of ABCG2. The compound selectively inhibits the transport function of ABCG2 without significantly affecting other major drug transporters like ABCB1 and ABCC1 .
Key Findings:
- ABCG2 Modulation : Tyrphostin RG 14620 significantly increases the accumulation of fluorescent substrates in ABCG2-overexpressing cells, indicating its role as a potent inhibitor of this transporter. For instance, in studies involving HEK293 cells transfected with ABCG2, the presence of RG 14620 led to a marked increase in substrate accumulation .
- Reversal of Drug Resistance : In various cancer cell lines, RG 14620 demonstrated the ability to reverse ABCG2-mediated resistance to chemotherapeutic agents such as mitoxantrone and topotecan. The fold-reversal values indicated substantial restoration of drug sensitivity at non-toxic concentrations .
Table 1: IC50 and Fold-Reversal Values for Tyrphostin RG 14620
Cell Line | Chemotherapeutic Agent | IC50 (µM) | Fold-Reversal (FR) |
---|---|---|---|
S1-M1-80 | Topotecan | 2 | 41 |
S1-M1-80 | Mitoxantrone | 2 | 47 |
H460-MX20 | Topotecan | 2 | 6 |
H460-MX20 | Mitoxantrone | 2 | 7 |
This table summarizes the effectiveness of Tyrphostin RG 14620 in reversing drug resistance across different cancer cell lines.
Case Studies and Experimental Evidence
In a series of experiments, RG 14620 was tested on various human cancer cell lines known for overexpressing ABCG2. The results consistently showed that treatment with RG 14620 led to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects.
- Study on Colon Cancer Cells : In S1-M1-80 colon cancer cells, treatment with RG 14620 resulted in a significant increase in the accumulation of topotecan compared to untreated controls, demonstrating its potential utility in clinical settings where MDR is a challenge .
- Lung Cancer Cells : Similar results were observed in H460-MX20 lung cancer cells, where RG 14620 restored sensitivity to mitoxantrone and topotecan, suggesting a broad applicability across different tumor types .
Additional Biological Activities
Beyond its role as an ABCG2 modulator, Tyrphostin RG 14620 exhibits other biological activities:
- Inhibition of EGFR Kinase : RG 14620 has been shown to inhibit EGF-stimulated cell proliferation by blocking EGFR-associated tyrosine kinase activity with an IC50 value around 3 µM .
- Potential Anti-Arthritic Effects : Recent studies have also suggested that tyrphostins may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
特性
IUPAC Name |
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-49-7, 138989-57-8 | |
Record name | RG 14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?
A: Tyrphostin this compound primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]
Q2: What is the relationship between Tyrphostin this compound and the PI3K/AKT signaling pathway in endometrial cancer cells?
A: Research indicates that Tyrphostin this compound can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining this compound with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []
Q3: Can Tyrphostin this compound enhance the efficacy of other anticancer agents?
A: Studies show that combining Tyrphostin this compound with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of this compound significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving this compound could be a promising strategy for treating certain cancers.
Q4: Has Tyrphostin this compound demonstrated any potential in reversing multidrug resistance in cancer cells?
A: Research suggests that Tyrphostin this compound might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。